molecular formula C13H15NOS2 B14472803 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- CAS No. 65439-60-3

2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)-

Cat. No.: B14472803
CAS No.: 65439-60-3
M. Wt: 265.4 g/mol
InChI Key: OUDWIUXSOWQOFZ-UHFFFAOYSA-N
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Description

2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- is a heterocyclic compound that belongs to the thiazolidinethione family These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms The specific structure of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- includes a thiazolidinethione core with a 1-oxo-4-phenylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- typically involves the reaction of thiazolidinethione with a suitable acylating agent. One common method involves the use of 1-oxo-4-phenylbutyl chloride as the acylating agent, which reacts with thiazolidinethione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinethione ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 1-oxo-4-phenylbutyl substituent can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiazolidinethione ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidinethione derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition can help manage conditions like hyperuricemia and gout. The compound’s thiazolidinethione moiety is crucial for its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: A simpler analog without the 1-oxo-4-phenylbutyl substituent.

    2-Mercaptothiazoline: Another thiazolidinethione derivative with different substituents.

Uniqueness

2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- is unique due to its specific substituent, which enhances its biological activity and potential applications. The presence of the 1-oxo-4-phenylbutyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.

Properties

CAS No.

65439-60-3

Molecular Formula

C13H15NOS2

Molecular Weight

265.4 g/mol

IUPAC Name

4-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one

InChI

InChI=1S/C13H15NOS2/c15-12(14-9-10-17-13(14)16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

OUDWIUXSOWQOFZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)N1C(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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